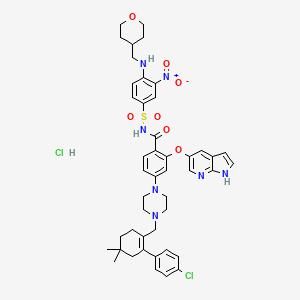

ABT-199 hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

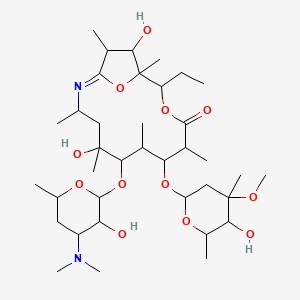

ABT-199 hydrochloride, also known as venetoclax, is a highly potent and selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein. This compound is primarily used in the treatment of hematological malignancies, such as chronic lymphocytic leukemia and acute myeloid leukemia. By targeting the BCL-2 protein, this compound induces apoptosis in cancer cells, thereby inhibiting tumor growth .

Méthodes De Préparation

The synthesis of ABT-199 hydrochloride involves several steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the preparation of crystalline ABT-199 nanosuspensions stabilized by sodium deoxycholate and copovidone, followed by wet ball milling . Industrial production methods often involve vacuum drum drying or spray drying to transform the nanosuspensions into redispersible drug products .

Analyse Des Réactions Chimiques

ABT-199 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include doxorubicin, l-asparaginase, and dexamethasone . The major products formed from these reactions are typically related to the inhibition of the BCL-2 protein, leading to apoptosis in cancer cells .

Applications De Recherche Scientifique

ABT-199 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of apoptosis and the role of BCL-2 in cancer cell survival . In biology, it is employed to investigate the interactions between proapoptotic and prosurvival proteins . In medicine, this compound is used as a therapeutic agent for treating hematological malignancies, such as chronic lymphocytic leukemia and acute myeloid leukemia .

Mécanisme D'action

The mechanism of action of ABT-199 hydrochloride involves the selective inhibition of the BCL-2 protein, which is a key regulator of apoptosis. By binding to the BCL-2 protein, this compound disrupts its interaction with proapoptotic proteins, such as BCL-2-associated X protein and BCL-2 antagonist/killer 1 . This disruption shifts the balance towards apoptosis, leading to the death of cancer cells . The molecular targets and pathways involved in this process include the intrinsic apoptotic pathway and the regulation of BCL-2 family proteins .

Comparaison Avec Des Composés Similaires

ABT-199 hydrochloride is unique in its high selectivity and potency as a BCL-2 inhibitor. Similar compounds include navitoclax, which inhibits both BCL-2 and BCL-2-like 1 (BCL-XL) proteins . navitoclax is associated with on-target thrombocytopenia, limiting its efficacy . Other similar compounds include triptolide, which, when combined with this compound, shows enhanced efficacy against acute myeloid leukemia by modulating BCL-2 family proteins . The uniqueness of this compound lies in its ability to selectively inhibit BCL-2 while sparing platelets, making it a promising therapeutic agent for hematological malignancies .

Propriétés

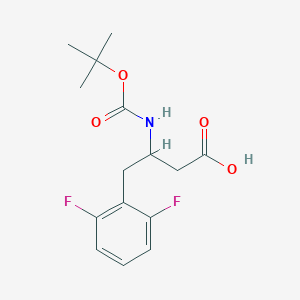

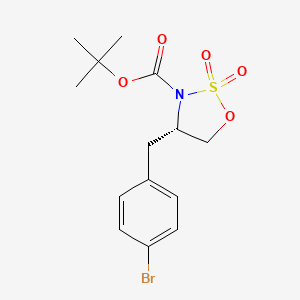

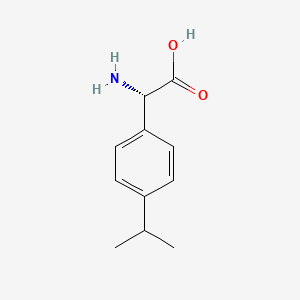

Formule moléculaire |

C45H51Cl2N7O7S |

|---|---|

Poids moléculaire |

904.9 g/mol |

Nom IUPAC |

4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide;hydrochloride |

InChI |

InChI=1S/C45H50ClN7O7S.ClH/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30;/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54);1H |

Clé InChI |

KZBWSKPPRSQXEI-UHFFFAOYSA-N |

SMILES canonique |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)

![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)

![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)